

Spectroscopic Characterization of Glycyl-alanyl-valine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Glycyl-alanyl-valine	
Cat. No.:	B053304	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-alanyl-valine (Gly-Ala-Val) is a tripeptide composed of the amino acids glycine, alanine, and valine. As a small peptide, it holds potential significance in various biological processes and is a subject of interest in drug development and nutritional science. Its constituent amino acids are known to play roles in muscle health, energy metabolism, and overall recovery. A thorough spectroscopic characterization is fundamental to understanding its structure, purity, and behavior in biological systems. This guide provides a comprehensive overview of the spectroscopic properties of **Glycyl-alanyl-valine**, detailed experimental protocols for its characterization, and relevant biological pathway context.

Molecular Properties

Property	Value
Chemical Formula	C10H19N3O4
Molecular Weight	245.28 g/mol
Monoisotopic Mass	245.137556 Da
CAS Number	121428-48-6
SMILES	CINVALID-LINKC)C(=O)O">C@HNC(=O)CN



Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Glycyl-alanyl-valine**. This data provides a baseline for the identification and characterization of the tripeptide.

¹H NMR Spectroscopy Data (Predicted)

Solvent: D2O, Field Strength: 500 MHz

Atom Number(s)	Chemical Shift (ppm)	Multiplicity
H (Gly-α)	3.85	S
H (Ala-α)	4.30	q
H (Ala-β)	1.45	d
H (Val-α)	4.15	d
H (Val-β)	2.15	m
H (Val-γ)	0.95	d
H (Val-γ')	0.90	d

¹³C NMR Spectroscopy Data (Predicted)

Solvent: D2O, Field Strength: 125 MHz



Atom	Chemical Shift (ppm)
C (Gly-α)	43.5
C (Gly-C=O)	172.0
C (Ala-α)	51.0
C (Ala-β)	18.5
C (Ala-C=O)	175.5
C (Val-α)	60.0
C (Val-β)	31.5
C (Val-γ)	19.0
C (Val-y')	18.0
C (Val-C=O)	178.0

Mass Spectrometry Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

lon Type	Predicted Relative Abundance
[M+H] ⁺	High
[M+Na]+	Moderate
[M+H-C ₃ H ₇ NO] ⁺ (y ₂ ion)	High
[M+H-C5H9NO2]+ (b2 ion)	High
[Gly+H]+ (immonium ion)	Moderate
[Ala+H]+ (immonium ion)	Moderate
[Val+H]+ (immonium ion)	Moderate
	[M+H]+ [M+Na]+ [M+H-C ₃ H ₇ NO]+ (y ₂ ion) [M+H-C ₅ H ₉ NO ₂]+ (b ₂ ion) [Gly+H]+ (immonium ion) [Ala+H]+ (immonium ion)



Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Vibrational Mode
~3300	N-H stretch (amide A)
~3080	C-H stretch (amide B)
~1650	C=O stretch (amide I)
~1540	N-H bend and C-N stretch (amide II)
~1240	C-N stretch and N-H bend (amide III)
~2960	C-H stretch (aliphatic)
~1450	C-H bend (aliphatic)
~1740	C=O stretch (carboxylic acid)

Raman Spectroscopy Data (Predicted)

Raman Shift (cm ⁻¹)	Vibrational Mode
~1660	Amide I
~1250	Amide III
~2940	C-H stretch (aliphatic)
~1450	C-H bend (aliphatic)
~900-1100	C-C stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for peptide analysis and should be optimized for the specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state structure and confirm the identity of **Glycyl-alanyl-valine**.



Methodology:

Sample Preparation:

- Dissolve 5-10 mg of lyophilized Gly-Ala-Val in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- For exchangeable proton detection, a 90% H₂O/10% D₂O mixture can be used.
- Add a small amount of a reference standard (e.g., DSS or TSP for aqueous samples).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

 A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and dispersion.

Data Acquisition:

- 1D ¹H NMR: Acquire a standard 1D proton spectrum to observe chemical shifts, multiplicities, and integrations of all proton signals.
- 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, aiding in the assignment of spin systems within each amino acid residue.
- 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which is particularly useful for identifying amino acid side chains.
- 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, facilitating the assignment of carbon resonances.
- 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons separated by two or three bonds, which is crucial for sequencing the peptide by observing correlations across the peptide bonds.



- 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing distance restraints for 3D structure calculation.
- Data Processing and Analysis:
 - Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
 - Assign the resonances sequentially using the combination of COSY, TOCSY, HSQC, and HMBC spectra.
 - Analyze NOESY/ROESY spectra to derive inter-proton distance restraints.
 - Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate the 3D structure of the peptide based on the experimental restraints.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the amino acid sequence of **Glycyl-alanyl-valine**.

Methodology:

- Sample Preparation:
 - Dissolve the peptide in a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
 - The typical concentration is in the low micromolar to nanomolar range.
- Instrumentation:
 - A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.
- Data Acquisition:



- Full Scan MS (MS1): Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide (e.g., [M+H]+).
- Tandem MS (MS/MS):
 - Select the precursor ion (e.g., [M+H]+) in the first mass analyzer.
 - Fragment the precursor ion in a collision cell using a collision gas (e.g., argon or nitrogen). This is known as collision-induced dissociation (CID).
 - Analyze the resulting fragment ions in the second mass analyzer.
- Data Analysis:
 - Analyze the MS/MS spectrum to identify the b- and y-ion series.
 - The mass difference between consecutive b- or y-ions corresponds to the mass of an amino acid residue, allowing for the determination of the peptide sequence.
 - Compare the experimental fragmentation pattern with theoretical fragmentation patterns to confirm the sequence.

Infrared (IR) and Raman Spectroscopy

Objective: To characterize the vibrational modes of **Glycyl-alanyl-valine**, providing information on its functional groups and secondary structure.

Methodology:

- Sample Preparation:
 - IR (ATR-FTIR): A small amount of the solid peptide is placed directly on the ATR crystal.
 Alternatively, a concentrated solution can be dried on the crystal.
 - Raman (FT-Raman): The solid sample is placed in a sample holder (e.g., a capillary tube or a well in an aluminum block). Aqueous solutions can also be analyzed.
- Instrumentation:



- IR: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total
 Reflectance (ATR) accessory for easy sample handling.
- Raman: A Fourier Transform Raman (FT-Raman) spectrometer with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.

Data Acquisition:

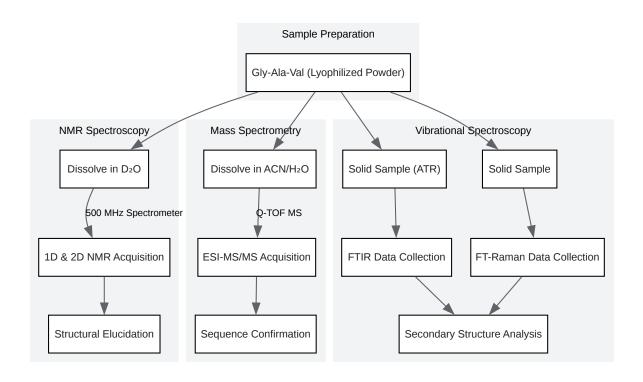
- Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹ for IR and 3500-100 cm⁻¹ for Raman).
- Co-add multiple scans to improve the signal-to-noise ratio.

• Data Analysis:

- Identify and assign the characteristic vibrational bands, particularly the amide bands
 (Amide I, II, and III), which are sensitive to the peptide backbone conformation.
- Analyze the positions and shapes of these bands to infer information about the secondary structure (e.g., β-sheet, random coil).

Visualization of Workflows and Pathways Experimental Workflow for Spectroscopic Characterization



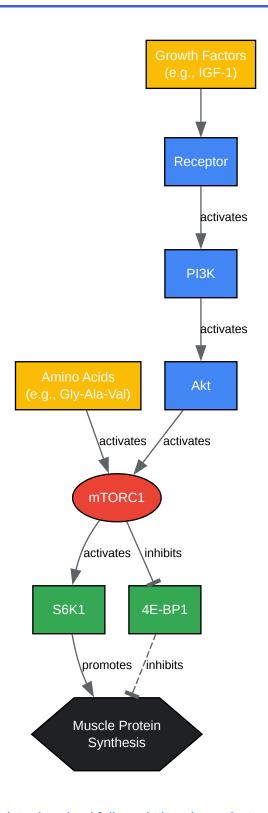


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Caption: Experimental workflow for the spectroscopic characterization of **Glycyl-alanyl-valine**.

mTOR Signaling Pathway and Peptide Input





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Caption: Role of amino acids in activating the mTOR signaling pathway for muscle protein synthesis.



Conclusion

This technical guide provides a foundational spectroscopic and biological context for the tripeptide **Glycyl-alanyl-valine**. The predicted spectroscopic data serves as a valuable reference for experimental validation. The detailed protocols offer a starting point for researchers to design and execute experiments for the comprehensive characterization of this and similar peptides. The visualization of the experimental workflow and the mTOR signaling pathway provides a clear overview of the scientific process and a potential biological role for Gly-Ala-Val. This information is crucial for its potential application in drug development and as a bioactive component in nutritional products. Further experimental studies are warranted to validate these predicted data and to fully elucidate the biological functions of **Glycyl-alanyl-valine**.

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